molecular formula C16H13N3O2S B2542663 6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 851943-76-5

6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2542663
CAS No.: 851943-76-5
M. Wt: 311.36
InChI Key: FSHBMFPMLNKKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound that features both indoline and thiazolopyrimidine moieties These structures are known for their significant biological activities and are often found in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methylindoline-1-carboxylic acid with a thiazolopyrimidine precursor under acidic conditions. The reaction may require catalysts such as methanesulfonic acid and solvents like methanol to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the indoline moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The indoline and thiazolopyrimidine moieties can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indoline derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol.

    Thiazolopyrimidine derivatives: Compounds such as thiazolopyrimidine-2,4-dione and thiazolopyrimidine-5-carboxylic acid.

Uniqueness

6-(2-methylindoline-1-carbonyl)-5H-thiazolo[3,2-a]pyrimidin-5-one is unique due to the combination of indoline and thiazolopyrimidine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

6-(2-methyl-2,3-dihydroindole-1-carbonyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2S/c1-10-8-11-4-2-3-5-13(11)19(10)15(21)12-9-17-16-18(14(12)20)6-7-22-16/h2-7,9-10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSHBMFPMLNKKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CN=C4N(C3=O)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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